![molecular formula C22H25N5O5S B291988 N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291988.png)
N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family and has been synthesized using a variety of methods. In
Mécanisme D'action
The mechanism of action of N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer growth and inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation, and scavenge free radicals. Additionally, it has been shown to have low toxicity, making it a potential candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells or organisms. Additionally, its anti-cancer and anti-inflammatory properties make it a potential candidate for further research in these areas. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea. One area of interest is its potential as an anti-cancer agent, with further studies needed to investigate its efficacy in vivo. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, such as arthritis and neurodegenerative disorders. Further research is also needed to investigate its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been reported in several research articles. One common method involves the reaction of 4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with benzyl isocyanate and N-acetylurea in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-benzyl-N'-({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its anti-cancer properties, with studies showing that it inhibits the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C22H25N5O5S |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
N-(benzylcarbamoyl)-2-[[4-methyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O5S/c1-27-20(15-10-16(30-2)19(32-4)17(11-15)31-3)25-26-22(27)33-13-18(28)24-21(29)23-12-14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3,(H2,23,24,28,29) |
Clé InChI |
HXEIJSLWOFAIBU-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC(=O)NCC2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NC(=O)NCC2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



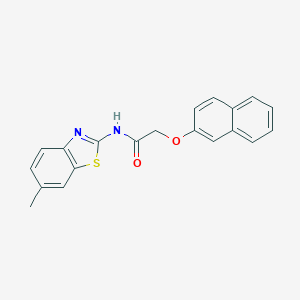





![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
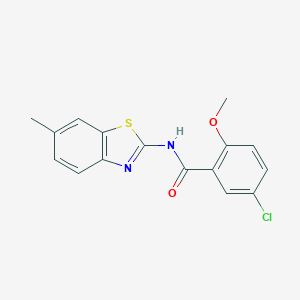
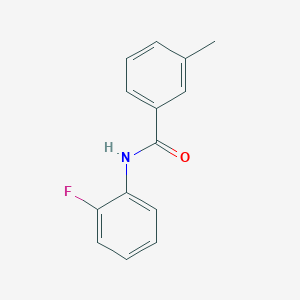
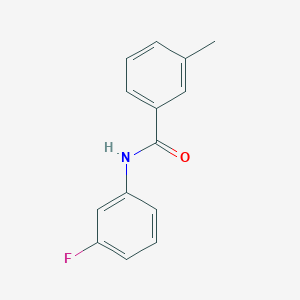
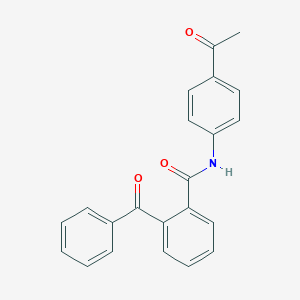

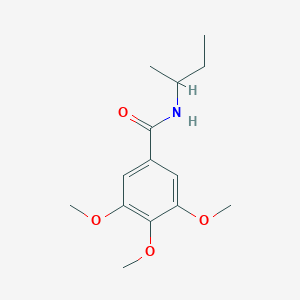
![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)